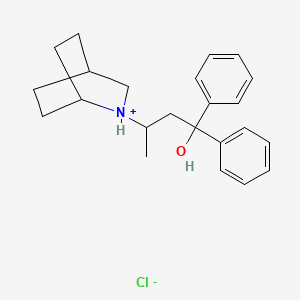![molecular formula C12H18N4S4 B13734389 2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] is a complex organic compound with the molecular formula C12H18N4S4 and a molecular weight of 346.6 g/mol. This compound is characterized by its unique structure, which includes azetidine and thiazole rings connected by disulfide linkages. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves multiple steps. One common synthetic route includes the reaction of azetidine derivatives with thiazole compounds in the presence of disulfide linkages. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity.
Analyse Des Réactions Chimiques
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the disulfide linkages, leading to the formation of thiol derivatives.
Substitution: The azetidine and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves its interaction with molecular targets through its azetidine and thiazole rings. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The disulfide linkages also play a crucial role in its reactivity and ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] can be compared with other compounds that have similar structures or functional groups:
2,2’-Dithiobis(benzothiazole): This compound also contains disulfide linkages and thiazole rings but lacks the azetidine moiety.
4,4’-Dithiobis(3-methyl-1-phenyl-1H-pyrazole): Similar in having disulfide linkages but differs in the presence of pyrazole rings instead of thiazole and azetidine rings.
The uniqueness of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] lies in its combination of azetidine and thiazole rings connected by disulfide linkages, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N4S4 |
|---|---|
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
2-[3-[[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]disulfanyl]azetidin-1-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H18N4S4/c1-3-17-11(13-1)15-5-9(6-15)19-20-10-7-16(8-10)12-14-2-4-18-12/h9-10H,1-8H2 |
Clé InChI |
IGDMWMBDLXBZEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)N2CC(C2)SSC3CN(C3)C4=NCCS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)

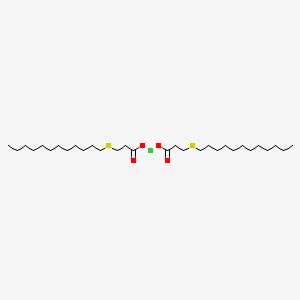
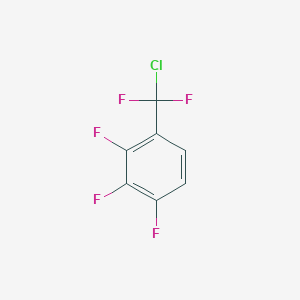

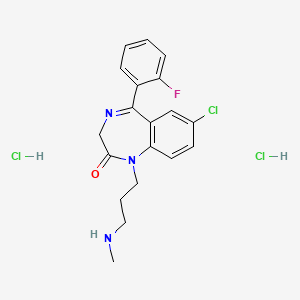
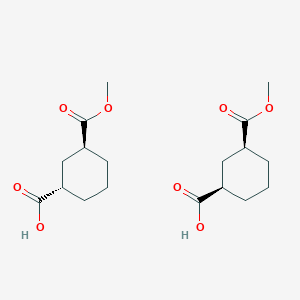
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
